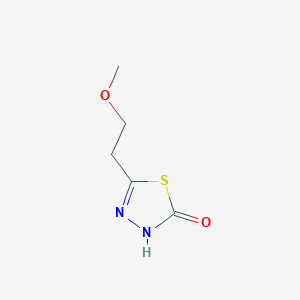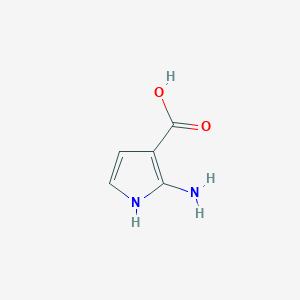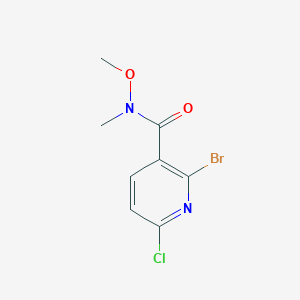
6-hydrazinyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-hydrazinyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a heterocyclic compound that contains both hydrazine and thioxo groups. Compounds with such structures are often studied for their potential biological activities and applications in various fields of chemistry and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydrazinyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves the reaction of appropriate hydrazine derivatives with thioxo compounds under controlled conditions. Common reagents might include hydrazine hydrate and thiourea, with reactions often carried out in solvents like ethanol or water at elevated temperatures.
Industrial Production Methods
Industrial production methods for such compounds would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions might convert the thioxo group to a thiol or other reduced forms.
Substitution: The hydrazinyl group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents might include sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions could involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
科学研究应用
6-hydrazinyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one and its derivatives are of interest in several research areas:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for potential antimicrobial, antiviral, and anticancer activities.
Industry: May be used in the development of new materials or as catalysts in various chemical processes.
作用机制
The mechanism of action for compounds like 6-hydrazinyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one would depend on their specific biological targets. They might interact with enzymes, receptors, or other molecular targets, disrupting normal cellular processes and leading to their observed biological effects.
相似化合物的比较
Similar Compounds
2-thioxo-2,3-dihydropyrimidin-4(1H)-one: Lacks the hydrazinyl group but shares the thioxo and pyrimidinone structure.
6-amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one: Contains an amino group instead of a hydrazinyl group.
Uniqueness
6-hydrazinyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is unique due to the presence of both hydrazinyl and thioxo groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
属性
分子式 |
C4H6N4OS |
|---|---|
分子量 |
158.18 g/mol |
IUPAC 名称 |
6-hydrazinyl-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C4H6N4OS/c5-8-2-1-3(9)7-4(10)6-2/h1H,5H2,(H3,6,7,8,9,10) |
InChI 键 |
DPUWCAQLTJRAIO-UHFFFAOYSA-N |
规范 SMILES |
C1=C(NC(=S)NC1=O)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


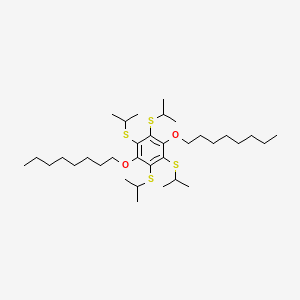
![Imidazo[1,2-a]pyrimidine-2-carboxamide](/img/structure/B13122563.png)
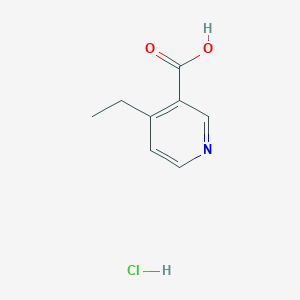
![4-(3-Aminobicyclo[2.2.1]heptan-2-yl)benzene-1,2-diol](/img/structure/B13122571.png)
![(3aR,4aR,8R,8aR,9aR)-8-Hydroxy-8a-methyl-3,5-dimethylenedecahydronaphtho[2,3-b]furan-2(3H)-one](/img/structure/B13122573.png)
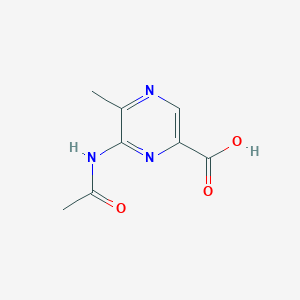
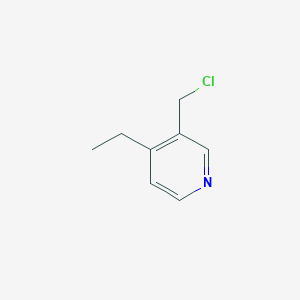
![N,N-Diphenylthiazolo[5,4-D]pyrimidine-2,7-diamine](/img/structure/B13122600.png)
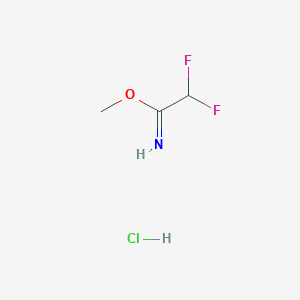
![7'-Bromo-5'-chlorospiro[cyclopropane-1,3'-indoline]](/img/structure/B13122617.png)
![2-[2-[Carboxymethyl(2-chloroethyl)amino]ethyl-(2-chloroethyl)amino]acetic acid;dihydrochloride](/img/structure/B13122623.png)
